2-ethoxy-N-(4-ethylphenyl)benzamide
Description
2-Ethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 2-position of the benzoyl ring and a 4-ethylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂ (molecular weight: 269.34 g/mol) . This compound is of interest in medicinal chemistry due to the structural flexibility of benzamides, which allows for modifications that influence pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-ethoxy-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13-9-11-14(12-10-13)18-17(19)15-7-5-6-8-16(15)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
RLHLYGLRETWJJF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Lipophilicity: The ethoxy group in 2-ethoxy-N-(4-ethoxyphenyl)benzamide enhances lipid solubility compared to the ethyl group, which may improve blood-brain barrier penetration . Steric Effects: Bulkier substituents (e.g., iodophenyl) may reduce metabolic stability but improve target specificity .
Receptor Binding and Pharmacological Effects
- Serotonin Receptor Modulation : Mosapride metabolites with altered substituents (e.g., hydroxylation or demethylation) exhibited reduced 5-HT₄ receptor agonism compared to the parent compound, emphasizing the importance of the ethyl and ethoxy groups in maintaining activity .
- P2X7 Receptor Antagonism: Benzamide derivatives with modifications in R₁, R₂, and R₃ groups (e.g., trifluoromethyl or morpholinyl groups) showed potent inhibition of IL-1β release in monocytes, suggesting substituent-dependent immune modulation .
Antioxidant Activity
- Derivatives with electron-donating groups (e.g., hydroxyl or methoxy) demonstrated superior antioxidant activity. For instance, N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6% inhibition in carbon tetrachloride-challenged rats .
Comparative Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Ethyl and ethoxy groups in 2-ethoxy-N-(4-ethylphenyl)benzamide may confer resistance to cytochrome P450-mediated oxidation compared to methyl or methoxy analogues .
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